molecular formula C12H21N5O2 B13140938 3-Aminomethyl-4,5,7,8-tetrahydro-1,2,3a,6-tetraaza-azulene-6-carboxylicacidtert-butylester

3-Aminomethyl-4,5,7,8-tetrahydro-1,2,3a,6-tetraaza-azulene-6-carboxylicacidtert-butylester

Cat. No.: B13140938
M. Wt: 267.33 g/mol
InChI Key: SGSZCVSESJWVHS-UHFFFAOYSA-N
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Description

7H-1,2,4-Triazolo[4,3-d][1,4]diazepine-7-carboxylicacid,3-(aminomethyl)-5,6,8,9-tetrahydro-,1,1-dimethylethylester is a complex organic compound that belongs to the class of triazolodiazepines This compound is characterized by its fused ring structure, which includes both triazole and diazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-1,2,4-Triazolo[4,3-d][1,4]diazepine-7-carboxylicacid,3-(aminomethyl)-5,6,8,9-tetrahydro-,1,1-dimethylethylester typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate triazole and diazepine precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7H-1,2,4-Triazolo[4,3-d][1,4]diazepine-7-carboxylicacid,3-(aminomethyl)-5,6,8,9-tetrahydro-,1,1-dimethylethylester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, H2O2 in basic medium.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides, alkoxides in polar aprotic solvents like DMF.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or alkoxylated derivatives.

Mechanism of Action

The mechanism of action of 7H-1,2,4-Triazolo[4,3-d][1,4]diazepine-7-carboxylicacid,3-(aminomethyl)-5,6,8,9-tetrahydro-,1,1-dimethylethylester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function . The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the fused ring structure, containing a thiadiazine ring instead of a diazepine ring.

    7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepines: Similar in structure but with a thiadiazepine ring.

Uniqueness

The uniqueness of 7H-1,2,4-Triazolo[4,3-d][1,4]diazepine-7-carboxylicacid,3-(aminomethyl)-5,6,8,9-tetrahydro-,1,1-dimethylethylester lies in its specific ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H21N5O2

Molecular Weight

267.33 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate

InChI

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)16-5-4-9-14-15-10(8-13)17(9)7-6-16/h4-8,13H2,1-3H3

InChI Key

SGSZCVSESJWVHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN=C(N2CC1)CN

Origin of Product

United States

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